molecular formula C15H16ClFN2OS B2470751 2-Chloro-1-[4-(5-fluoro-1,3-benzothiazol-2-yl)piperidin-1-yl]propan-1-one CAS No. 2411198-65-5

2-Chloro-1-[4-(5-fluoro-1,3-benzothiazol-2-yl)piperidin-1-yl]propan-1-one

Cat. No.: B2470751
CAS No.: 2411198-65-5
M. Wt: 326.81
InChI Key: PCKZIRKUWMUKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[4-(5-fluoro-1,3-benzothiazol-2-yl)piperidin-1-yl]propan-1-one is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a chlorinated propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(5-fluoro-1,3-benzothiazol-2-yl)piperidin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors.

    Attachment of the Chlorinated Propanone Group: The final step involves the reaction of the piperidine derivative with 2-chloropropanone under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom in the propanone group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the propanone group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-[4-(5-fluoro-1,3-benzothiazol-2-yl)piperidin-1-yl]propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(5-fluoro-1,3-benzothiazol-2-yl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-[4-(benzothiazol-2-yl)piperidin-1-yl]propan-1-one: Lacks the fluorine atom, which may affect its biological activity.

    1-[4-(5-fluoro-1,3-benzothiazol-2-yl)piperidin-1-yl]propan-1-one: Lacks the chlorine atom, which may influence its reactivity and interactions.

Uniqueness

The presence of both the fluorine atom and the chlorine atom in 2-Chloro-1-[4-(5-fluoro-1,3-benzothiazol-2-yl)piperidin-1-yl]propan-1-one makes it unique, potentially enhancing its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

2-chloro-1-[4-(5-fluoro-1,3-benzothiazol-2-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN2OS/c1-9(16)15(20)19-6-4-10(5-7-19)14-18-12-8-11(17)2-3-13(12)21-14/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKZIRKUWMUKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C2=NC3=C(S2)C=CC(=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.